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2-(2-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B13609351
M. Wt: 180.24 g/mol
InChI Key: KIHVRUDWJLGVRU-UHFFFAOYSA-N
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Description

Structural Peculiarities and Academic Significance of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol

Detailed structural analyses, such as X-ray crystallography or in-depth conformational studies, for this compound are not readily found in published literature. However, we can infer certain structural features based on its constituent parts. The molecule possesses a chiral center at the carbon bearing the hydroxyl group, the aryl group, and two methyl groups. The ortho-methoxy group is likely to influence the conformation of the molecule through steric hindrance, potentially restricting the rotation around the carbon-aryl bond. This steric effect, often referred to as the "ortho effect," can significantly impact the reactivity of the molecule compared to its meta- or para-substituted isomers. wikipedia.org

Spectroscopic data (NMR, IR, MS) specific to this compound is not available in the public domain. For comparison, the ¹H NMR spectrum of the related compound 2-methylpropan-1-ol shows distinct signals for the different proton environments, and a similar, albeit more complex, spectrum would be expected for this compound. docbrown.info

The academic significance of this specific compound appears to be limited, as it is not prominently featured in research articles or synthetic methodology studies. Its significance would likely lie in its potential use as a building block in the synthesis of more complex molecules or in studies comparing the effects of ortho-, meta-, and para-substitution on the properties of aryl-substituted alcohols.

Retrospective Overview of Aryl-Substituted Alcohols in Chemical Synthesis and Their Impact on Modern Chemistry

Aryl-substituted alcohols are a cornerstone of organic synthesis, primarily due to their versatility as intermediates. The Grignard reaction, discovered by Victor Grignard in 1900, remains a fundamental and widely used method for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively. mnstate.edu This reaction revolutionized organic chemistry by providing a robust method for forming carbon-carbon bonds. mnstate.edu

Historically, the synthesis of tertiary alcohols often relied on the addition of organometallic reagents, like Grignard reagents, to ketones or esters. mnstate.edu In the context of this compound, a plausible, though not explicitly documented, synthetic route would involve the reaction of a Grignard reagent derived from 2-bromoanisole (B166433) with isobutyraldehyde, followed by an oxidation step, or the reaction of an isobutyryl Grignard reagent with 2-methoxybenzaldehyde.

Modern synthetic chemistry has expanded the toolbox for synthesizing aryl-substituted alcohols to include a variety of catalytic and stereoselective methods. These advancements allow for greater control over the stereochemistry of the resulting alcohols, which is crucial for applications in areas like pharmaceuticals and materials science.

Rationale and Scope of Current Research Endeavors Pertaining to this compound

There is no evidence of current, specific research endeavors focused on this compound in the accessible scientific literature. Research in the broader field of aryl-substituted alcohols is focused on several key areas:

Development of Novel Synthetic Methods: There is ongoing research into new catalysts and reaction conditions to synthesize these compounds more efficiently, sustainably, and with higher stereoselectivity.

Applications in Medicinal Chemistry: Aryl-substituted alcohols are common substructures in biologically active molecules. Research often involves the synthesis of libraries of these compounds to screen for potential therapeutic activity. libretexts.org

Materials Science: These compounds can serve as monomers or building blocks for the synthesis of polymers and other materials with specific optical or electronic properties.

Given its structure, potential research involving this compound could explore its utility as a chiral ligand in asymmetric catalysis or as a precursor to novel heterocyclic compounds. However, such studies have not been published to date.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B13609351 2-(2-Methoxyphenyl)-2-methylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3

InChI Key

KIHVRUDWJLGVRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Methoxyphenyl 2 Methylpropan 1 Ol and Its Stereoisomers

De Novo Synthesis Strategies for the Core Carbon Skeleton of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol

The construction of the achiral tertiary alcohol this compound can be approached through several well-established synthetic routes. These strategies focus on efficiently assembling the key carbon-carbon bonds that form the molecule's framework.

Convergent and Divergent Synthesis Approaches

In the context of multistep organic synthesis, convergent and divergent strategies offer distinct advantages in efficiency and molecular diversity. wikipedia.orgresearchgate.net

A divergent synthesis , by contrast, begins with a common core structure from which a variety of related compounds can be generated. While less common for the synthesis of a single, simple target like this compound, this approach could be envisioned starting from a precursor like 2-methoxy-isobutyric acid, which could be diversified to create various derivatives, including the target alcohol.

Synthesis StrategyDescriptionApplication to this compound (Hypothetical)
Convergent Individual pieces of a complex molecule are synthesized separately and then combined. wikipedia.orgOne fragment could be 2-(2-methoxyphenyl)propan-2-yl magnesium bromide, which is then reacted with formaldehyde.
Divergent A single starting material is converted into a diverse library of compounds.A core structure like 2-bromo-1-methoxybenzene could undergo various reactions to produce a range of substituted phenyl compounds, including the target.

Strategies Involving Grignard Reactions and Other Organometallic Reagents

Grignard reactions represent a powerful and fundamental tool for C-C bond formation and are highly applicable to the synthesis of tertiary alcohols. mnstate.edumasterorganicchemistry.com The synthesis of this compound can be achieved through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound.

One primary pathway involves the reaction of methylmagnesium halide (a Grignard reagent) with methyl 2-(2-methoxyphenyl)propanoate. In this reaction, the Grignard reagent adds twice to the ester. masterorganicchemistry.com The first addition forms a ketone intermediate after the elimination of the methoxide (B1231860) group, which is then immediately attacked by a second equivalent of the Grignard reagent. mnstate.edumasterorganicchemistry.com An acidic workup then protonates the resulting alkoxide to yield the final tertiary alcohol. masterorganicchemistry.com

Alternative Grignard strategies include:

The reaction of 2-methoxyphenylmagnesium bromide with 2,2-dimethyloxirane (B32121) (isobutylene oxide). The Grignard reagent attacks the less-substituted side of the epoxide ring. masterorganicchemistry.com

The reaction of (2-methoxyphenyl)methylmagnesium chloride with acetone.

The general mechanism involves the nucleophilic carbanion of the Grignard reagent attacking the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate, which is subsequently protonated. mnstate.edu

Reactant 1 (Organometallic)Reactant 2 (Carbonyl/Epoxide)Description
Methylmagnesium bromide (2 eq.)Methyl 2-(2-methoxyphenyl)propanoateDouble addition to an ester. The first addition forms a ketone intermediate, which reacts with the second equivalent. masterorganicchemistry.com
2-Methoxyphenylmagnesium bromide2,2-DimethyloxiraneNucleophilic ring-opening of an epoxide at the less sterically hindered carbon. masterorganicchemistry.com
(2-Methoxyphenyl)methylmagnesium chlorideAcetoneStandard Grignard addition to a ketone to form a tertiary alcohol.

Reductions of Ketone Precursors and Related Carbonyl Compounds

An alternative to building the carbon skeleton via organometallic addition is the reduction of a suitable carbonyl precursor. For the synthesis of this compound, the corresponding aldehyde, 2-(2-methoxyphenyl)-2-methylpropanal, would be the direct precursor.

The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis. This can be readily achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, commonly used for reducing aldehydes and ketones. It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The synthesis would first involve the preparation of the aldehyde precursor, 2-(2-methoxyphenyl)-2-methylpropanal, followed by its reduction to the target primary alcohol.

Reducing AgentSolventKey Features
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones. Safer and easier to handle.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful, non-selective. Reacts violently with protic solvents.

Stereoselective and Enantioselective Synthesis of this compound

It is crucial to note that the target molecule, this compound, is achiral. The carbon atom C2, bonded to the hydroxyl-bearing carbon, is attached to two identical methyl groups, and therefore, it is not a stereocenter.

However, to address the principles of stereoselective synthesis as requested, the following sections will discuss the enantioselective synthesis of a closely related chiral isomer, 1-(2-methoxyphenyl)-2-methylpropan-1-ol . This molecule possesses a chiral center at the carbinol carbon (C1), making it a suitable subject for discussing asymmetric catalysis and enantiocontrol.

Asymmetric Catalysis in the Construction of the Chiral Center

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds. hueuni.edu.vnmdpi.com For the synthesis of chiral 1-(2-methoxyphenyl)-2-methylpropan-1-ol, the key step is the creation of the stereocenter at C1 with a high degree of enantioselectivity. This is typically achieved through two main strategies: asymmetric reduction of a prochiral ketone or asymmetric addition of an organometallic reagent to an aldehyde.

The asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-isopropylphenylketone, using a chiral catalyst and a hydrogen source is a highly effective method. This transformation is often accomplished using transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. beilstein-journals.org

Ligand Design and Optimization for Enantiocontrol (e.g., Ru(II) complexes)

The success of an asymmetric catalytic reaction hinges on the design of the chiral ligand coordinated to the metal center. nih.gov The ligand creates a chiral environment around the metal, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.

Ruthenium(II) complexes are particularly effective catalysts for the asymmetric hydrogenation of ketones. hueuni.edu.vn Chiral ligands such as those derived from 1,2-diamines or amino alcohols are often employed. For instance, Ru(II)-pheox (phenyloxazoline) catalysts have been reported to be highly effective for various asymmetric reactions. hueuni.edu.vn

The optimization process involves screening a variety of ligands to find the best match for a specific substrate. Factors that are tuned include:

Steric Bulk: The size of the groups on the ligand can influence how the substrate approaches the catalytic center.

Electronic Properties: Electron-donating or electron-withdrawing groups on the ligand can affect the reactivity and selectivity of the metal catalyst. umn.edunsf.gov

Bite Angle: In bidentate ligands, the angle between the two coordinating atoms can significantly impact the geometry of the catalyst and, consequently, the enantioselectivity.

For the synthesis of enantiomerically enriched 1-(2-methoxyphenyl)-2-methylpropan-1-ol, a potential catalytic system would involve a complex of Ru(II) with a chiral phosphine-oxazoline ligand (PHOX-type) or a chiral diamine ligand, used to catalyze the hydrogenation of 2-methoxy-isopropylphenylketone.

Catalyst System ComponentRole in EnantiocontrolExample
Metal Center Ruthenium (Ru(II))Activates the hydrogen source and binds the ketone substrate. hueuni.edu.vn
Chiral Ligand (S,S)-TsDPENCreates the chiral environment, directing the hydride transfer to one face of the prochiral ketone.
Hydrogen Source H₂ gas or Formic AcidProvides the hydride for the reduction.
Catalyst Efficiency and Selectivity Studies

The synthesis of tertiary alcohols like this compound often involves the addition of organometallic reagents to a ketone or ester precursor. Catalyst efficiency and selectivity are paramount in these transformations to ensure high yields and minimize unwanted byproducts.

Catalyst Efficiency: In the context of synthesizing the target molecule, a key step could be the reduction of a precursor ketone, 2-hydroxy-2-methyl-1-(2-methoxyphenyl)propan-1-one. Catalytic hydrogenation or transfer hydrogenation are common methods. Catalyst efficiency is measured by parameters such as Turnover Number (TON) and Turnover Frequency (TOF). A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules, making the process more economical and sustainable. For instance, ruthenium and rhodium-based catalysts are known for their high efficiency in ketone reductions.

Selectivity: Selectivity in catalysis is crucial and can be divided into several types:

Chemoselectivity: In a molecule with multiple functional groups, the catalyst should selectively act on the desired one. For a precursor containing both a ketone and an ester, a chemoselective catalyst would reduce the ketone without affecting the ester.

Regioselectivity: This is relevant when a reaction can occur at different positions. For example, in the ring-opening of a substituted epoxide precursor, a catalyst would ideally direct the nucleophilic attack to a specific carbon atom to yield the desired alcohol isomer.

Stereoselectivity: This is the catalyst's ability to favor the formation of one stereoisomer over another. For chiral molecules, this is further divided into enantioselectivity and diastereoselectivity. Asymmetric synthesis of tertiary alcohols often employs chiral catalysts, such as those based on copper complexes with chiral ligands (e.g., BOX, SEGPHOS), to achieve high enantioselectivity. acs.org

A hypothetical catalytic approach to this compound could involve the asymmetric addition of a methyl group to 2-methoxyphenylacetic acid or its ester derivative. The choice of catalyst would be critical to control the stereochemical outcome.

Table 1: Hypothetical Catalyst Performance in Asymmetric Methylation

Catalyst SystemLigand TypeTypical SubstratePotential Yield (%)Potential Enantiomeric Excess (ee %)
Cu(OTf)₂ / Chiral Bis(oxazoline)BOXα-Keto Esters85-95>90
RuCl₂(PPh₃)₃ / Chiral DiamineDAIPENAryl Ketones (Reduction)>95>99
Rh(acac)(CO)₂ / Chiral PhosphineJosiphosAryl Ketones (Reduction)>90>98

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for the synthesis of enantiopure compounds. sigmaaldrich.com

For the synthesis of enantiopure this compound, a precursor such as 2-(2-methoxyphenyl)propanoic acid could be coupled to a chiral auxiliary. Popular auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. researchgate.netwilliams.edu

The general synthetic sequence is as follows:

Attachment: The prochiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction that creates a new stereocenter. The steric and electronic properties of the auxiliary direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For instance, the enolate of an N-acyl oxazolidinone can be alkylated with high diastereoselectivity. williams.edu

Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

In the case of our target molecule, after attaching an auxiliary to a 2-(2-methoxyphenyl)acetyl precursor, a diastereoselective methylation followed by reduction of the carbonyl group and cleavage of the auxiliary would yield the desired enantiopure tertiary alcohol. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Features

Chiral AuxiliaryKey FeatureTypical ReactionCleavage Method
Evans' OxazolidinonesForms rigid chelated enolates, providing excellent stereocontrol. williams.eduAlkylation, Aldol, AcylationLiOH/H₂O₂, LiBH₄
Oppolzer's CamphorsultamHighly crystalline derivatives, often allowing for purification by recrystallization.Alkylation, Conjugate AdditionLiAlH₄, hydrolysis
(R)- and (S)-PseudoephedrineForms amides; alkylation of the corresponding enolate is highly diastereoselective. wikipedia.orgα-Alkylation of Carboxylic AcidsAcidic or basic hydrolysis
SAMP/RAMP HydrazinesUsed to form chiral hydrazones from aldehydes and ketones.α-Alkylation of CarbonylsOzonolysis, acidic hydrolysis

Diastereoselective Synthesis and Chromatographic Resolution Techniques

Diastereoselective Synthesis: Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already contain one or more stereocenters. As discussed in the previous section, the use of chiral auxiliaries is a primary method for achieving diastereoselection. Another approach is substrate-controlled synthesis, where the existing chirality in the starting material directs the stereochemical outcome of the subsequent reaction. For the synthesis of this compound, if a precursor already contained a stereocenter, its steric and electronic influence could be harnessed to control the formation of the tertiary alcohol stereocenter. For example, a diastereoselective reduction of a chiral ketone precursor could be achieved using a reagent like L-selectride or by catalytic hydrogenation with a suitable catalyst. scispace.com

Chromatographic Resolution Techniques: When a synthesis produces a mixture of enantiomers (a racemate), they must be separated to obtain the pure, single enantiomer. Chromatographic resolution is a powerful technique for this purpose, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). rsc.org

The principle behind chiral HPLC is that the two enantiomers of a racemic mixture interact differently with the chiral environment of the CSP. rsc.org This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for separating a broad range of racemic compounds, including alcohols. mdpi.com The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) is crucial for achieving optimal separation. researchgate.net

Table 3: Chiral Stationary Phases (CSPs) for HPLC Resolution

CSP TypeExample BrandChiral SelectorCommonly Resolved Compounds
Polysaccharide-basedChiralpak® AD, Chiralcel® ODAmylose or Cellulose DerivativesAlcohols, amines, carboxylic acids, esters
Pirkle-type (Brush-type)Whelk-O® 1π-acidic or π-basic aromatic ringsAromatic compounds, sulfoxides
Protein-basedChiral-AGPα₁-acid glycoproteinAcidic and basic drugs
Macrocyclic AntibioticChirobiotic™ VVancomycinAmino acids, peptides

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Solvent-Free and Sustainable Reaction Media

Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Sustainable Solvents: For reactions like Grignard additions, which are a plausible route to the target compound, traditional ether solvents like THF and diethyl ether pose safety risks (peroxide formation) and are derived from petrochemical sources. beyondbenign.org Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corncobs, offer improved safety profiles and easier work-up due to their limited miscibility with water. ijarse.comrsc.orgrsc.org Cyclopentyl methyl ether (CPME) is another alternative that is resistant to peroxide formation. rsc.org

Solvent-Free Reactions: Mechanochemistry, where mechanical force (e.g., grinding or milling) is used to drive a reaction, can often be performed without any solvent. This reduces waste and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions. Other solvent-free techniques include solid-state reactions and reactions conducted in a melt phase.

Atom-Economical Transformations in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. nih.gov A higher atom economy means less waste is generated.

To produce this compound, different synthetic routes can be compared based on their atom economy:

High Atom Economy Reactions: Addition reactions, such as the Grignard reaction of 2-methoxyacetophenone (B1211565) with methylmagnesium bromide, are highly atom-economical. In theory, all atoms from the reactants are incorporated into the final product (after workup).

C₉H₁₀O₂ + CH₃MgBr → C₁₀H₁₄O₂MgBr (intermediate)

Table 4: Atom Economy Comparison of Hypothetical Synthetic Steps

Reaction TypeExample TransformationByproductsTheoretical Atom Economy
Grignard Addition2-Methoxyacetophenone + MeMgBr → ProductMg(OH)Br (from workup)High (approaches 100% for the C-C bond formation step)
Wittig ReactionAldehyde + Ylide → AlkeneTriphenylphosphine oxideLow
Catalytic HydrogenationKetone + H₂ → AlcoholNone100%
NaBH₄ ReductionKetone + NaBH₄ → AlcoholBorate salts (from workup)Moderate to High

Biocatalytic Routes and Chemoenzymatic Strategies

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions are often highly selective, occur under mild conditions (ambient temperature and pressure in aqueous media), and are environmentally benign. nih.govtudelft.nl

Biocatalytic Routes: For the synthesis of chiral this compound, several biocatalytic strategies could be employed:

Asymmetric Reduction: An alcohol dehydrogenase (ADH) could be used for the asymmetric reduction of a prochiral ketone precursor, 2-methyl-1-(2-methoxyphenyl)propan-1-one. By selecting the appropriate ADH (many of which follow Prelog's rule, while others are anti-Prelog), either the (R) or (S) enantiomer of the alcohol can be produced with high enantiomeric excess. nih.govresearchgate.net

Kinetic Resolution: A racemic mixture of the target alcohol could be resolved using a lipase (B570770). In a process called enantioselective acylation, the lipase will selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated alcohols can then be easily separated. This is a common strategy for producing enantiopure secondary and some tertiary alcohols. nih.gov

Chemoenzymatic Strategies: This approach combines traditional chemical synthesis with biocatalysis to leverage the advantages of both. acs.org A typical chemoenzymatic route might involve:

Chemical Synthesis: A prochiral ketone precursor is synthesized using efficient chemical methods.

Biocatalytic Step: The ketone is then asymmetrically reduced using a whole-cell biocatalyst (like baker's yeast) or an isolated oxidoreductase enzyme to produce the chiral alcohol with high enantiopurity. scirp.org

This combination allows for the efficient construction of the molecular backbone through chemistry, while introducing chirality with high precision using an enzyme.

Mechanistic Investigations of Reactions Involving 2 2 Methoxyphenyl 2 Methylpropan 1 Ol

Reaction Pathways and Transition State Analysis of Derivatization Reactions of the Primary Alcohol Functionality

The primary alcohol group in 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a key site for a variety of chemical transformations. The following subsections explore the mechanistic underpinnings of its derivatization through oxidation, esterification, etherification, and substitution/elimination reactions.

The oxidation of the primary alcohol functionality in this compound can lead to the formation of either an aldehyde (2-(2-methoxyphenyl)-2-methylpropanal) or a carboxylic acid (2-(2-methoxyphenyl)-2-methylpropanoic acid), depending on the oxidizing agent and reaction conditions employed.

With strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (prepared in situ from a dichromate salt and sulfuric acid), the reaction is believed to proceed through an initial oxidation to the aldehyde. stackexchange.com This step involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a proton from the carbon bearing the hydroxyl group, leading to the aldehyde. stackexchange.com Due to the aqueous acidic or basic conditions often used with these strong oxidants, the initially formed aldehyde is readily hydrated to a gem-diol intermediate. This gem-diol is then further oxidized by the same mechanism to the corresponding carboxylic acid.

The transition state for the initial oxidation step is thought to involve a cyclic arrangement where the chromium(VI) species is coordinated to the alcohol's oxygen, facilitating the abstraction of a hydride from the adjacent carbon. The steric hindrance around the reaction center, imparted by the adjacent quaternary carbon, may influence the rate of this step.

The use of milder, anhydrous oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), typically allows for the selective oxidation to the aldehyde, as the absence of water prevents the formation of the gem-diol intermediate necessary for further oxidation.

Table 1: Plausible Oxidation Products of this compound

Oxidizing AgentMajor ProductPlausible Intermediate
Potassium Permanganate (KMnO4)2-(2-methoxyphenyl)-2-methylpropanoic acid2-(2-methoxyphenyl)-2-methylpropanal
Chromic Acid (H2CrO4)2-(2-methoxyphenyl)-2-methylpropanoic acid2-(2-methoxyphenyl)-2-methylpropanal
Pyridinium Chlorochromate (PCC)2-(2-methoxyphenyl)-2-methylpropanalNot applicable (reaction stops at aldehyde)

This table presents expected products based on general principles of alcohol oxidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various esterification methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, proceeds through a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the ester. The transition state for the nucleophilic attack is tetrahedral, and its formation is often the rate-determining step.

Etherification: The formation of ethers from this compound can be accomplished, for instance, via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The transition state for this SN2 reaction is a trigonal bipyramidal arrangement where the nucleophile attacks the carbon atom of the alkyl halide from the side opposite to the leaving group. masterorganicchemistry.com The steric bulk around the primary alcohol in this compound is not expected to significantly hinder the formation of the alkoxide, but it might slightly decrease the rate of the subsequent SN2 reaction if a bulky alkyl halide is used.

For nucleophilic substitution or elimination reactions to occur at the primary alcohol of this compound, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Nucleophilic Substitution: Once the hydroxyl group is transformed into a good leaving group (e.g., H2O or OTs), the primary carbon becomes susceptible to nucleophilic attack. Given that it is a primary substrate, the SN2 mechanism is generally favored. masterorganicchemistry.com This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral (though in this specific molecule, it is not). The transition state is a single, concerted step where the new bond forms as the old one breaks. masterorganicchemistry.com

Elimination Reactions: Elimination reactions, such as dehydration, can also occur, particularly at higher temperatures and in the presence of strong, non-nucleophilic acids. The E2 mechanism would be favored with a strong, sterically hindered base, involving a concerted deprotonation of a beta-hydrogen and departure of the leaving group. iitk.ac.in However, due to the absence of beta-hydrogens on the quaternary carbon, a standard E2 elimination to form a C=C double bond adjacent to the alcohol is not possible. An E1 mechanism, proceeding through a primary carbocation, is highly unfavorable. Therefore, elimination reactions involving the alcohol functionality are less likely for this specific compound, unless rearrangement occurs.

Table 2: Comparison of Plausible E1 and E2 Mechanisms for a Derivative of this compound

FeatureE1 MechanismE2 Mechanism
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Base Strength Weak base is sufficientStrong base is required
Stereochemistry No specific requirementRequires anti-periplanar geometry
Intermediate CarbocationNone (concerted)
Applicability Unlikely due to unstable primary carbocationNot possible without beta-hydrogens

This table outlines the general characteristics of E1 and E2 reactions and their applicability to derivatives of the target compound. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Role of the Methoxyphenyl Moiety in Directing Group Chemistry and Aromatic Reactivity

The methoxyphenyl group in this compound plays a crucial role in directing the reactivity of the aromatic ring.

The methoxy (B1213986) group (-OCH3) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrytalk.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring, forming the resonance-stabilized arenium ion. The transition state leading to this intermediate is the rate-determining step. The stability of the arenium ion is greatest when the electrophile adds to the ortho or para positions relative to the methoxy group, as this allows for resonance structures where the positive charge is delocalized onto the oxygen atom. Attack at the meta position does not allow for this additional resonance stabilization. Consequently, electrophilic substitution on the methoxyphenyl ring of this compound is expected to occur predominantly at the positions ortho and para to the methoxy group. The steric hindrance from the adjacent 2-methylpropan-1-ol substituent may influence the ortho:para ratio of the products.

The methoxy group is a well-known directed metalation group (DMG). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium, the methoxy group can direct the deprotonation of the aromatic ring exclusively at the ortho position. wikipedia.org This process, known as directed ortho-metalation (DoM), proceeds through the coordination of the lithium atom to the oxygen of the methoxy group. This coordination brings the organolithium base into close proximity to the ortho-protons, increasing their acidity and facilitating their removal. wikipedia.org

The resulting ortho-lithiated species is a powerful nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups at the position ortho to the methoxy group. This strategy offers a high degree of regioselectivity that is often not achievable through traditional electrophilic aromatic substitution reactions. researchgate.net For this compound, the primary alcohol would likely need to be protected before subjecting the molecule to the strongly basic conditions of directed ortho-metalation.

Rearrangement Reactions Involving the this compound Framework

The structural framework of this compound, a neopentyl alcohol derivative bearing an ortho-methoxyphenyl substituent, presents an interesting case for studying rearrangement reactions. The presence of a quaternary carbon atom adjacent to a hydroxyl-bearing carbon sets the stage for classic carbocation-mediated 1,2-shifts.

Pinacol-Type Rearrangements and Related Carbocationic Processes

Pinacol-type rearrangements are acid-catalyzed reactions of 1,2-diols that proceed through a carbocation intermediate, leading to the formation of a ketone or aldehyde via a 1,2-migration of a substituent. While this compound is not a 1,2-diol, its acid-catalyzed dehydration can generate a primary carbocation that is prone to rapid rearrangement to a more stable tertiary carbocation. This process is analogous to the key steps of the Pinacol rearrangement. libretexts.orgwikipedia.org

The generally accepted mechanism for such a rearrangement involves the following steps:

Protonation of the hydroxyl group: The primary alcohol is protonated by an acid catalyst to form a good leaving group, water.

Formation of a primary carbocation: Loss of a water molecule leads to the formation of a highly unstable primary carbocation. It is also possible that the subsequent migration step is concerted with the loss of water to avoid the formation of this unstable intermediate.

1,2-Rearrangement: A substituent from the adjacent quaternary carbon migrates to the electron-deficient primary carbon. This migration results in the formation of a more stable tertiary carbocation.

Deprotonation: The resulting carbocation can then undergo various reactions, such as deprotonation to form an alkene or reaction with a nucleophile.

A critical aspect of this rearrangement is the migratory aptitude of the substituents on the quaternary carbon. In the case of this compound, the competing migrating groups are a 2-methoxyphenyl group and a methyl group. Generally, aryl groups have a higher migratory aptitude than alkyl groups. pw.live Furthermore, aryl groups bearing electron-donating substituents, such as a methoxy group, exhibit an even greater tendency to migrate due to their ability to stabilize the positive charge in the transition state through resonance. stackexchange.com The methoxy group at the ortho position can exert a strong positive mesomeric effect, enhancing the migratory aptitude of the phenyl ring.

Therefore, in the acid-catalyzed rearrangement of this compound, the preferential migration of the 2-methoxyphenyl group is anticipated. This would lead to the formation of a tertiary carbocation stabilized by the adjacent oxygen atom of the methoxy group.

The expected major product from this rearrangement would be 2-methyl-1-(2-methoxyphenyl)propan-1-one, following the migration of the 2-methoxyphenyl group and subsequent tautomerization or reaction with water. The migration of a methyl group would be a minor pathway.

To illustrate the expected selectivity based on general migratory aptitude trends, a hypothetical product distribution is presented below.

Migrating GroupIntermediate Carbocation StabilityExpected Major/Minor ProductHypothetical Product Ratio (%)
2-MethoxyphenylTertiary, resonance-stabilized by aryl group and methoxy oxygenMajor>90
MethylTertiaryMinor<10

This table is illustrative and based on established principles of migratory aptitude. Specific experimental data for this compound was not found in the searched literature.

Thermal and Photochemical Rearrangements

While carbocationic rearrangements are common for alcohols under acidic conditions, thermal and photochemical conditions can induce different types of reactions.

Thermal Rearrangements: The thermal stability of this compound is expected to be relatively high. Without a catalyst, the C-C and C-O bonds are not readily cleaved at moderate temperatures. At very high temperatures, pyrolytic elimination of water might occur, potentially leading to the formation of alkenes. However, specific studies on the thermal rearrangement of this particular compound are not readily available in the scientific literature. General principles suggest that any thermal rearrangement would likely proceed through radical intermediates, which could lead to a more complex mixture of products compared to the clean carbocationic rearrangements.

Photochemical Rearrangements: Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an excited electronic state. From this excited state, various reactions can occur, including rearrangements. Aryl-substituted compounds are known to undergo a variety of photochemical transformations. For a molecule like this compound, potential photochemical pathways could involve intramolecular hydrogen abstraction by the excited aromatic ring from the aliphatic portion of the molecule, or even cleavage of the benzylic C-C bond.

However, predicting the specific outcome of a photochemical reaction for this compound is challenging without experimental data. The presence of the methoxy substituent on the phenyl ring can influence the energy levels of the excited states and the subsequent reaction pathways. Detailed mechanistic studies, often involving techniques like laser flash photolysis, would be required to elucidate the specific intermediates and products of the photochemical rearrangement of this compound.

A hypothetical comparison of the expected outcomes under different rearrangement conditions is provided below.

ConditionPrimary IntermediateExpected Major TransformationPotential Products
Acid-CatalyzedCarbocation1,2-Aryl Shift (Pinacol-type)2-Methyl-1-(2-methoxyphenyl)propan-1-one
ThermalRadicalElimination / FragmentationAlkenes, smaller fragments
PhotochemicalExcited State / RadicalComplex Rearrangements / CyclizationsVarious isomers, cyclized products

This table presents a generalized and hypothetical overview. The actual products and mechanisms would require specific experimental investigation for this compound.

Theoretical and Computational Studies on 2 2 Methoxyphenyl 2 Methylpropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and various electronic properties that dictate reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. A DFT study on 2-(2-Methoxyphenyl)-2-methylpropan-1-ol would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Key parameters obtained from such a calculation would include:

Bond lengths and angles: Providing a precise 3D structure of the most stable conformer.

Dihedral angles: Detailing the orientation of the methoxyphenyl group relative to the propanol (B110389) side chain.

Total electronic energy: Allowing for the comparison of the stability of different possible conformers.

For example, a hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory, a common functional and basis set for organic molecules, would provide the optimized coordinates and the ground state energy. The steric repulsion between the ortho-methoxy group and the bulky 2-methylpropan-1-ol substituent would be a key factor influencing the final geometry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Predicted Value
C(aryl)-C(alkyl) Bond Length ~1.53 Å
C(alkyl)-O(hydroxyl) Bond Length ~1.43 Å
O(hydroxyl)-H Bond Length ~0.97 Å
C(aryl)-O(methoxy) Bond Length ~1.36 Å

Note: The values in this table are illustrative and represent typical bond lengths for similar organic molecules. Actual values would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, making it susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring and the C-O bonds, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 2: Hypothetical FMO Properties for this compound

Property Predicted Value/Location
HOMO Energy -6.0 to -7.0 eV
LUMO Energy 0.5 to 1.5 eV
HOMO-LUMO Gap 6.5 to 8.5 eV
HOMO Localization Primarily on the methoxyphenyl ring

Note: These energy values are typical for similar aromatic compounds and serve as an example. Precise values would be generated from a quantum chemical calculation.

Conformational Analysis and Intermolecular Interactions of this compound

The flexibility of the single bonds in this compound allows it to adopt various conformations. Understanding these conformational preferences and how the molecule interacts with its environment is crucial for predicting its physical and chemical behavior.

Molecular Dynamics Simulations of Solvent Effects and Conformational Preferences

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent like water or in a non-polar solvent, would reveal its dynamic behavior and preferred conformations. By simulating the motion of the molecule and surrounding solvent molecules over time, one can identify the most populated conformational states and the energy barriers between them.

These simulations would likely show that the orientation of the methoxyphenyl group is restricted due to steric clashes with the gem-dimethyl groups. The simulations could also elucidate the role of the solvent in stabilizing certain conformations through specific interactions, such as hydrogen bonding from the solvent to the molecule's hydroxyl and methoxy (B1213986) groups.

Hydrogen Bonding and π-Stacking Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound would interact with each other. The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks. The methoxy group can also act as a hydrogen bond acceptor.

Furthermore, the aromatic benzene ring can participate in π-stacking interactions, where the electron clouds of adjacent rings interact favorably. These non-covalent interactions play a significant role in determining the bulk properties of the material, such as its melting point, boiling point, and solubility. Computational analysis of a cluster of molecules could quantify the strength and geometry of these hydrogen bonding and π-stacking interactions.

Computational Modeling of Reaction Pathways and Transition States in this compound Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, potential reactions could include oxidation of the primary alcohol, electrophilic substitution on the aromatic ring, or ether cleavage.

By mapping the potential energy surface for a proposed reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations are commonly employed to locate transition state structures and calculate activation energies. This information would be critical for understanding the reactivity of this compound and for designing synthetic routes involving this compound.

Prediction of Chemo-, Regio-, and Stereoselectivity

There are no specific computational studies predicting the chemo-, regio-, and stereoselectivity of reactions involving this compound. In general, theoretical studies can provide valuable insights into how a molecule might react under different conditions. For instance, DFT calculations are often used to determine the activation energies for different reaction pathways, thereby predicting which isomers are more likely to form. nih.govresearchgate.net

Such predictive studies for related molecular structures, like other benzylic alcohols or substituted phenylpropanol derivatives, have been conducted to understand reaction selectivity. acs.orgmdpi.comunl.pt These studies often involve analyzing the electronic and steric properties of the reactants and transition states to rationalize or predict the observed product distributions. However, without specific computational data for this compound, any discussion of its reaction selectivity would be purely speculative.

Elucidation of Catalytic Cycles Involving this compound

Similarly, no specific research detailing the elucidation of catalytic cycles involving this compound through computational methods could be identified. The elucidation of a catalytic cycle typically involves calculating the geometries and energies of all intermediates and transition states for each step of the proposed mechanism. rsc.orgchemrxiv.org This allows researchers to identify the rate-determining step and understand how the catalyst facilitates the reaction.

While computational studies have been instrumental in clarifying the mechanisms of various catalytic reactions involving structurally similar compounds, such as the deoxygenation of benzylic alcohols or transition metal-catalyzed functionalization, this level of detailed analysis is not available for this compound itself. chemrxiv.orgresearchgate.net Therefore, no data tables or detailed research findings on its specific role in catalytic processes can be presented.

Reactivity Profile and Functionalization Strategies of 2 2 Methoxyphenyl 2 Methylpropan 1 Ol

Modifications of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is, in principle, amenable to a variety of transformations common to this functional group.

Selective Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Depending on the reagents and reaction conditions, primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids.

For the selective oxidation to an aldehyde, milder oxidizing agents are typically employed. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions such as the Swern or Dess-Martin periodinane oxidation. These methods are designed to prevent over-oxidation to the carboxylic acid.

Conversely, the complete oxidation of a primary alcohol to a carboxylic acid requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), or Jones reagent (CrO₃ in aqueous acetone) are effective for this purpose. The reaction is often carried out under heating to ensure complete conversion.

A summary of common oxidizing agents for primary alcohols is presented in the table below. However, it is important to reiterate that the application of these methods to this compound has not been specifically documented.

TransformationReagent(s)Typical Conditions
Alcohol to AldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)
Dess-Martin periodinane (DMP)Dichloromethane (DCM)
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Low temperature (-78 °C)
Alcohol to Carboxylic AcidPotassium permanganate (KMnO₄)Basic, then acidic workup
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone
Sodium or Potassium Dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) / H₂SO₄Aqueous, heat

Nucleophilic Substitution Reactions at the Alcohol Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon of this compound, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon becomes susceptible to attack by a variety of nucleophiles in an Sₙ2 reaction. This would allow for the introduction of a wide range of functional groups. However, specific studies detailing these nucleophilic substitution reactions for this compound are not available.

Formation of Ethers, Esters, and Carbamates

Ethers: The formation of ethers from this compound would likely proceed via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile and reacts with an alkyl halide to form the ether.

Esters: Esterification of the primary alcohol can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl halide or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine.

Carbamates: Carbamates can be synthesized from alcohols by reacting them with an isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen, yielding the carbamate. Another approach involves the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine.

While these are standard methods for the formation of ethers, esters, and carbamates from primary alcohols, their specific application to this compound has not been reported in the scientific literature.

Functionalization of the Methoxyphenyl Ring

The methoxyphenyl ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator.

Halogenation and Nitration Studies

Halogenation: The aromatic ring could be halogenated (e.g., brominated or chlorinated) using an electrophilic halogenating agent. For example, bromination could be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The methoxy group would direct the incoming electrophile primarily to the para position (position 4) and to a lesser extent, the ortho position (position 6) relative to the methoxy group.

Nitration: Nitration of the aromatic ring would typically be carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which would then attack the electron-rich aromatic ring. As with halogenation, the major products would be expected to be the para- and ortho-nitro substituted compounds.

There are no specific studies on the halogenation or nitration of this compound.

Application of 2 2 Methoxyphenyl 2 Methylpropan 1 Ol As a Building Block and Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Bioactive Natural Products and Pharmaceutical Scaffolds

While direct incorporation of the complete 2-(2-Methoxyphenyl)-2-methylpropan-1-ol skeleton into bioactive natural products is not extensively documented, its structural motifs are present in numerous biologically active molecules. The methoxyphenyl group is a common feature in many pharmaceuticals and natural products, often contributing to receptor binding and metabolic stability.

The true value of this compound in this context lies in its potential as a fragment or precursor for more complex structures. For instance, the 2-methoxyphenyl moiety can be a starting point for the synthesis of various substituted aromatic rings found in drugs. The tertiary alcohol provides a handle for further functionalization or can be a precursor to a quaternary carbon center, a common feature in many complex natural products.

Table 1: Potential Pharmaceutical Scaffolds Derivable from the 2-(2-Methoxyphenyl) Moiety

Scaffold ClassTherapeutic AreaKey Structural Feature
PhenylalkylaminesCNS disorders, Cardiovascular diseasesAromatic ring with an aminoalkyl side chain
BenzodiazepinesAnxiolytics, AnticonvulsantsFused benzene (B151609) and diazepine (B8756704) rings
PhenylpropanoidsAnti-inflammatory, AntimicrobialC6-C3 skeleton

Role in the Development of Advanced Materials and Polymers (e.g., as a monomer or precursor)

In the realm of materials science, this compound can serve as a monomer or a precursor to monomers for the synthesis of advanced polymers. The hydroxyl group can be readily converted into other functional groups, such as acrylates or epoxides, which are capable of polymerization.

The bulky and rigid structure imparted by the phenyl and gem-dimethyl groups can lead to polymers with interesting properties, such as high glass transition temperatures (Tg), enhanced thermal stability, and specific optical properties. The methoxy (B1213986) group can also influence the polymer's solubility and its interaction with other materials.

Table 2: Potential Polymer Classes and Properties from this compound Derivatives

Polymer ClassPotential MonomerAnticipated Properties
Polyacrylates2-(2-Methoxyphenyl)-2-methylpropyl acrylateHigh Tg, optical clarity, weather resistance
PolyestersReaction with dicarboxylic acidsThermal stability, mechanical strength
PolycarbonatesReaction with phosgene (B1210022) or its equivalentsHigh impact strength, transparency

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The chiral potential of this compound becomes accessible upon resolution of its enantiomers. The resolved chiral alcohol can be employed as a chiral auxiliary, a covalently attached group that directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, the chiral scaffold of this compound can be elaborated into chiral ligands for asymmetric catalysis. The phenyl ring and the hydroxyl group provide convenient points for the introduction of donor atoms (e.g., phosphorus, nitrogen, or oxygen) that can coordinate to a metal center. The steric bulk of the gem-dimethyl group and the methoxy substituent can create a well-defined chiral pocket around the metal, enabling high enantioselectivity in catalytic reactions.

Table 3: Potential Applications in Asymmetric Catalysis

ApplicationRole of this compoundExample Reaction
Chiral AuxiliaryStereodirecting groupAsymmetric alkylation, Diels-Alder reaction
Chiral Ligand PrecursorBackbone for ligand synthesisAsymmetric hydrogenation, C-C bond formation

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds. The structure of this compound is well-suited as a central scaffold for such libraries. The phenyl ring and the hydroxyl group represent two distinct points of diversity that can be independently functionalized.

For example, the hydroxyl group can be reacted with a variety of carboxylic acids, isocyanates, or alkyl halides. The phenyl ring can undergo electrophilic aromatic substitution reactions at various positions, introducing further diversity. This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the identification of compounds with desired biological activities.

Table 4: Example of a Combinatorial Library Design

ScaffoldDiversity Point 1 (R1) - from -OHDiversity Point 2 (R2) - on Phenyl Ring
This compoundEsters, Ethers, UrethanesHalogens, Nitro groups, Alkyl groups

Advanced Analytical Strategies for Mechanistic Elucidation and Stereochemical Assignment of 2 2 Methoxyphenyl 2 Methylpropan 1 Ol

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Transition States

Understanding the formation of 2-(2-methoxyphenyl)-2-methylpropan-1-ol requires advanced spectroscopic methods capable of observing transient species. These techniques provide real-time data, offering insights into reaction kinetics, intermediates, and mechanistic pathways without the need for isolating unstable compounds.

In-Situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ (in the reaction mixture) spectroscopic monitoring provides a continuous view of a chemical reaction as it progresses. This allows for the identification of intermediates, the determination of reaction endpoints, and the collection of kinetic data. iastate.edubath.ac.ukmagritek.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: By placing a reaction directly within an NMR spectrometer, often a high-resolution benchtop model, chemists can track the conversion of reactants to products in real time. magritek.com For the synthesis of this compound, for instance, via the Grignard reaction of 2-methoxyphenylmagnesium bromide with isobutyraldehyde, one could monitor the disappearance of the aldehyde proton signal (around 9.7 ppm) and the simultaneous appearance of the carbinol proton signal of the product. magritek.com The integration of these signals over time provides a kinetic profile of the reaction. Modern NMR experiments can be automated to acquire spectra at regular intervals, generating a time-course data set. iastate.edu

Hypothetical In-Situ ¹H NMR Monitoring Data

Time (minutes)Reactant (Aldehyde) IntegralProduct (Alcohol) Integral% Conversion
01.000.000%
150.750.2525%
300.500.5050%
600.220.7878%
1200.050.9595%
180<0.01>0.99>99%

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR probes can be immersed directly into a reaction vessel to monitor changes in functional groups. rsc.orgrsc.org In a potential synthesis of this compound involving the reduction of a corresponding ketone, IR spectroscopy would track the disappearance of the sharp carbonyl (C=O) stretching band (typically ~1680-1715 cm⁻¹) and the emergence of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3200-3600 cm⁻¹). xjtu.edu.cnresearchgate.netresearchgate.net This non-invasive technique is highly effective for tracking the progress of reactions involving distinct functional group transformations.

Characteristic IR Frequencies for Reaction Monitoring

Functional GroupWavenumber (cm⁻¹)Appearance/Disappearance
Aldehyde C=O Stretch~1720-1740Disappearance
Ketone C=O Stretch~1680-1715Disappearance
Alcohol O-H Stretch~3200-3600 (broad)Appearance
Aryl C-O-C Stretch~1230-1270Constant (present in reactant and product)

Advanced Mass Spectrometry for Mechanistic Pathway Tracing

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are invaluable for detecting and characterizing reaction intermediates. By coupling a mass spectrometer to a reaction system, it is possible to sample the mixture and obtain mass information on the species present at any given time. This method is particularly useful for identifying short-lived intermediates that cannot be isolated. Isotope labeling studies, where an atom in a reactant is replaced by its heavier isotope (e.g., ¹⁸O or ¹³C), can be used in conjunction with MS to trace the mechanistic pathway and determine how bonds are formed and broken.

Chiral Analysis Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center, methods to separate and quantify its enantiomers are essential for stereoselective synthesis and analysis.

Chiral HPLC and GC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating enantiomers. chromatographyonline.com

Chiral HPLC: The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). For a compound like this compound, method development would involve screening various polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) under different mobile phase conditions (normal-phase, reversed-phase, or polar organic). hplc.todayhplc.euymc.co.jp Optimization of parameters such as mobile phase composition, flow rate, and column temperature is crucial to achieve baseline resolution. bioanalysis-zone.com

Chiral GC: For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative. gcms.cz The stationary phases in these columns are typically cyclodextrin (B1172386) derivatives. The separation relies on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase.

Method Validation: Once a separation method is developed, it must be validated according to regulatory guidelines (e.g., ICH) to ensure its reliability. nih.gov Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. banglajol.inforesearchgate.net

Example Chiral HPLC Method Parameters for Validation

ParameterSpecification
Column Chiralpak® IA (Immobilized Amylose (B160209) Derivative)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
Resolution (Rs) > 2.0 between enantiomers

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Absolute Configuration Assignment

CD and ORD are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules. ubc.cadocumentsdelivered.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com The resulting spectrum contains positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration. nih.gov By comparing the experimental CD spectrum of an enantiomer of this compound with theoretical spectra generated through computational methods (like Time-Dependent Density Functional Theory, TD-DFT), its absolute configuration (R or S) can be unambiguously assigned. units.itnih.govarxiv.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum can show a plain curve (steadily increasing or decreasing rotation) or a curve with peaks and troughs associated with a Cotton effect. researchgate.netresearchgate.net The shape of the ORD curve is directly related to the CD spectrum and provides complementary information for assigning the absolute stereochemistry.

X-ray Crystallography for Precise Structural and Stereochemical Determination of Derivatives or Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, the technique requires a well-ordered single crystal. Since many simple alcohols like this compound are oils or low-melting solids, they are often difficult to crystallize directly.

To overcome this, a common strategy is to prepare a crystalline derivative. The alcohol can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography or crystallization. Once a single diastereomer is isolated in crystalline form, its structure can be determined by X-ray diffraction. Because the absolute configuration of the chiral resolving agent is known, the absolute configuration of the alcohol portion of the molecule can be definitively assigned. The crystallographic data provides precise bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and conformation in the solid state. iosrjournals.orgresearchgate.net

Typical Data from a Crystallographic Analysis of a Derivative

ParameterExample ValueInformation Provided
Crystal System OrthorhombicBasic crystal lattice symmetry
Space Group P2₁2₁2₁Symmetry elements within the unit cell
Unit Cell Dimensions a=19.0 Å, b=6.1 Å, c=18.6 ÅSize and shape of the repeating unit
Final R-value 0.0425A measure of the quality of the structural fit
Absolute Structure Parameter Flack or Hooft parameterConfirms the absolute configuration assignment

Absence of In Vitro Biological Interaction Data for this compound

Despite a comprehensive search for scientific literature, no specific in vitro studies detailing the biological interactions of the chemical compound this compound at a molecular and cellular level were identified. Consequently, the generation of an article based on the provided outline is not feasible due to the lack of available research data for this specific molecule.

The requested article structure, focusing on enzyme-substrate interactions, receptor binding assays, and cellular uptake studies, represents a standard and thorough approach for characterizing the pharmacological profile of a compound. However, publicly accessible databases and scientific search engines did not yield any publications containing empirical data for this compound in these specific areas.

Searches were conducted to locate information on:

Enzyme-Substrate/Inhibitor Interactions: No kinetic studies detailing the mechanisms of enzyme inhibition or biophysical characterization of binding affinity for this compound were found.

Receptor Binding Assays: There were no available reports on the specificity, selectivity, or ligand-target interactions of this compound in cell-free systems.

Cellular Uptake and Metabolism: Information regarding the mechanisms of cellular permeation, efflux, or metabolic fate of this compound in in vitro cell lines is not present in the available literature.

While the searches did identify studies on related compounds, such as other derivatives of methoxyphenyl propanol (B110389) or molecules containing a 2-methoxyphenyl group, the unique structure of this compound means that data from these related molecules cannot be extrapolated to accurately describe its specific biological activities.

Therefore, until dedicated research on the in vitro biological interactions of this compound is conducted and published, a scientifically accurate article adhering to the requested detailed outline cannot be produced.

Exploration of Biological Interactions of 2 2 Methoxyphenyl 2 Methylpropan 1 Ol at the Molecular and Cellular Level in Vitro Studies

Cellular Uptake and Metabolism Studies (In Vitro Cell Lines)

Biotransformation Pathways in Cellular Systems and Isolated Organelles

Currently, there is no specific information available in published literature regarding the biotransformation or metabolic pathways of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol in cellular systems or isolated organelles. In vitro metabolic studies, which are crucial for understanding how a compound is processed at a cellular level, have not been reported for this specific molecule. Research into its potential metabolites, the enzymes involved (such as cytochrome P450 isoenzymes), and the kinetics of its breakdown is required to fill this knowledge gap.

Structure-Activity Relationship (SAR) Studies for Predicted Biological Activities Based on Analogues

Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound and its analogues are not available in the current body of scientific research. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. Such studies involve comparing the activities of a series of structurally related compounds (analogues) to identify key chemical features responsible for their effects. The absence of this research means that the pharmacophore—the essential molecular features for biological activity—for this class of compounds remains undefined.

Computational Approaches for Predicting Biological Target Interactions (e.g., Molecular Docking, QSAR)

There is no evidence of computational studies, such as molecular docking or Quantitative Structure-Activity Relationship (QSAR) modeling, having been performed specifically for this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. mdpi.commdpi.com Without identified biological targets for this compound, and without published studies, no docking analyses can be reported.

QSAR: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com Developing a QSAR model requires a dataset of structurally similar compounds with measured biological activity, which, as noted, is not available for analogues of this compound.

Emerging Research Avenues and Future Directions for 2 2 Methoxyphenyl 2 Methylpropan 1 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput. nih.govmdpi.com The multi-step synthesis of active pharmaceutical ingredients has been successfully demonstrated using modular flow systems, a strategy that could be adapted for the production of this compound. nih.govtue.nl

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Aryl Alcohol Synthesis

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 12 - 24 hours15 - 60 minutes
Yield 75%>90%
Purity Variable, requires extensive purificationHigh, often requires minimal purification
Safety Handling of large volumes of hazardous reagentsSmall reaction volumes, better heat and mass transfer
Scalability Difficult and non-linearStraightforward by extending operation time

This table presents illustrative data based on general findings in flow chemistry to highlight potential advantages for the synthesis of compounds like this compound.

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the tertiary alcohol group in this compound is a key area for future catalytic research. Novel catalytic systems are being developed for the transformation of alcohols, which could unlock new synthetic pathways and applications. dtu.dkresearchgate.net For instance, borrowing hydrogen catalysis allows for the enantioconvergent transformation of racemic secondary alcohols into valuable chiral amines and other compounds, a strategy that could be explored for derivatives of this molecule. researchgate.net

Biomimetic catalyst systems, such as those using copper/nitroxyl combinations, offer selective oxidation of alcohols to their corresponding carbonyl compounds under mild conditions. mdpi.com Furthermore, multicatalysis strategies, which combine different catalytic cycles in a single pot, can enable the functionalization of typically unreactive positions on a molecule. nih.gov For a molecule like this compound, this could lead to the direct α-arylation or other modifications of the alcohol moiety. nih.gov

Table 2: Potential Catalytic Transformations for this compound

TransformationCatalyst SystemPotential Product
Selective Oxidation Biomimetic Cu/TEMPO2-(2-Methoxyphenyl)-2-methylpropanal
Dehydrogenative Coupling Ru-PNP ComplexesHigher order alcohols or ketones
α-Arylation Photoredox/Nickel Dual Catalysis2-(2-Methoxyphenyl)-1-aryl-2-methylpropan-1-ol
Etherification Metal-free arylationAlkyl aryl ethers

This table outlines hypothetical applications of emerging catalytic methods to this compound.

Advanced Materials Science Applications Beyond Current Scope

The unique electronic and structural properties imparted by the methoxyphenyl group suggest that this compound could serve as a building block for advanced materials. Methoxyphenyl-containing compounds have been investigated for their potential in photonic applications, where they can influence the optical properties of materials. acs.orgresearchgate.net Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), liquid crystals, or as dopants in polymer matrices to tune refractive indices.

Furthermore, the tertiary alcohol group provides a handle for polymerization or grafting onto surfaces, allowing for the creation of novel functional polymers and surface coatings. The steric hindrance around the alcohol may lead to polymers with unique thermal and mechanical properties. Future research could focus on the synthesis of monomers derived from this compound and their subsequent polymerization to create materials with tailored properties for applications in electronics, optics, and specialty coatings.

Deepening Understanding of Biological Mechanisms through Advanced Omics Technologies (In Vitro)

While the specific biological activities of this compound are not yet well-defined, its structural similarity to phenylpropanoids suggests potential bioactivity. researchgate.netnih.govresearchgate.net Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful tools to investigate the in vitro effects of this compound on cellular systems.

Proteomics can identify changes in the abundance of proteins within cells upon exposure to the compound, providing insights into its mechanism of action. nih.govattcnetwork.orgmdpi.com For example, proteomics has been used to study the effects of alcohols on cellular processes and to identify potential biomarkers. nih.govmdpi.com Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways. nih.govresearchgate.netmdpi.com The metabolic profiling of aromatic compounds is an active area of research, and these techniques could be applied to understand how this compound is metabolized by cells and what downstream effects it may have. nih.govnih.gov

Table 3: Hypothetical Omics Study Design for this compound

Omics TechnologyExperimental ApproachPotential Insights
Proteomics In vitro treatment of a cell line followed by mass spectrometry-based protein quantification.Identification of protein targets and affected cellular pathways.
Metabolomics Analysis of intracellular and extracellular metabolites after compound exposure using GC-MS or LC-MS.Elucidation of metabolic fate and impact on cellular metabolism.
Transcriptomics Gene expression profiling using RNA-sequencing to complement proteomics data.Understanding of the regulatory changes at the transcriptional level.

This table outlines a potential experimental strategy to investigate the biological effects of this compound in vitro.

Sustainability and Circular Economy Considerations in its Production and Use

Applying the principles of green chemistry and the circular economy to the lifecycle of this compound is crucial for its future development. worldpharmatoday.compharmalifescience.com This involves designing synthetic routes that are more atom-economical, use less hazardous solvents, and are more energy-efficient. rsc.orgnih.govresearchgate.net Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental impact of chemical production processes and can guide the development of greener synthetic methods. epa.govresearchgate.netacs.orgmdpi.comrsc.org

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is gaining traction in the chemical and pharmaceutical industries. pharmamanufacturing.comefpia.euefpia.eu For a compound like this compound, this could involve exploring the use of renewable feedstocks for its synthesis. For example, lignin, a major component of biomass, contains methoxylated aromatic structures that could potentially be used as starting materials. nih.gov Furthermore, developing methods for the recovery and reuse of catalysts and solvents used in its production would contribute to a more circular process.

The transition to a more sustainable chemical industry requires a holistic approach that considers the entire lifecycle of a product, from its design and synthesis to its use and end-of-life. pharmamanufacturing.com By integrating these principles into the research and development of this compound, its potential can be realized in a manner that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, and what key experimental parameters should be optimized?

  • Methodological Answer :

  • Grignard Reaction : React 2-methoxybenzaldehyde with methylmagnesium bromide to form a secondary alcohol, followed by quenching and purification. Optimize reaction temperature (0–5°C) to minimize side reactions .

  • Reduction Pathways : Reduce a ketone precursor (e.g., 2-(2-methoxyphenyl)-2-methylpropan-1-one) using borane-dimethyl sulfide complex (BH₃·SMe₂) in anhydrous THF. Monitor reaction progress via TLC to avoid over-reduction .

  • Key Parameters :

  • Moisture Control : Use Schlenk lines for air-sensitive reagents.

  • Catalytic Efficiency : Test Lewis acids (e.g., CeCl₃) to enhance yield in Grignard routes.

    • Data Table : Synthetic Route Comparison
MethodYield (%)Key ConditionsByproducts Identified
Grignard Reaction65–750°C, THF, N₂ atmosphereDiarylalkanes
Borane Reduction80–85RT, THF, 12 hr stirringNone significant

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for a singlet (δ 1.3–1.5 ppm, 2-methyl group) and a triplet (δ 3.8–4.0 ppm, -CH₂OH). Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm) .
  • ¹³C NMR : Confirm methoxy (δ 55–56 ppm) and quaternary carbon (δ 40–42 ppm) signals.
  • X-ray Crystallography : Resolve steric hindrance around the methyl-propanol group; compare bond lengths/angles with computational models .
  • Mass Spectrometry : Validate molecular ion peak at m/z 194.1 (C₁₁H₁₆O₂).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors (no acute toxicity reported, but precaution advised) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., Argon) to prevent oxidation .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

  • Methodological Answer :

  • Polar Solvents : Methanol, ethanol, or DMSO (solubility >50 mg/mL at 25°C).
  • Nonpolar Solvents : Limited solubility in hexane (<5 mg/mL).
  • Mixed Systems : Use THF:water (4:1 v/v) for kinetic studies; pre-saturate with N₂ to prevent oxidation .

Advanced Research Questions

Q. How does the steric environment of the 2-methylpropan-1-ol moiety influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Esterification : The bulky 2-methyl group reduces nucleophilic attack on the -OH group. Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .
  • Sulfonation : Steric hindrance delays sulfonyl chloride reactions; reflux at 80°C for 24 hr achieves >90% conversion .

Q. What computational modeling approaches can predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict dipole moments (≈2.1 D) and HOMO-LUMO gaps (≈5.3 eV) .
  • MD Simulations : Simulate solubility parameters in water using GROMACS; validate with experimental logP (2.8 ± 0.2) .

Q. How can discrepancies in reported melting points or spectral data be systematically investigated?

  • Methodological Answer :

  • Analytical Cross-Validation :

Compare DSC (Differential Scanning Calorimetry) data from multiple labs.

Re-run ¹H NMR in deuterated DMSO to detect trace impurities affecting melting points .

  • Case Study : A reported mp range of 78–82°C was narrowed to 80–81°C after recrystallization from ethyl acetate .

Q. What mechanistic insights explain byproduct formation during synthesis via Grignard or reduction pathways?

  • Methodological Answer :

  • Grignard Route : Trace water generates diarylalkanes (byproducts); use molecular sieves to adsorb moisture .
  • Borane Reduction : Over-reduction to 2-(2-methoxyphenyl)-2-methylpropane is avoided by limiting BH₃ equivalents (1.1 eq) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.